2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide

Coagulation cascade Factor Xa inhibition Anticoagulant screening

2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide (CAS 383379-95-1) is a synthetic thiophene-3-carboxamide derivative featuring a 2-methoxybenzamido substituent at the 2-position and a phenyl ring at the 5-position of the thiophene core. Its molecular formula is C19H16N2O3S (MW 352.41 g/mol).

Molecular Formula C19H16N2O3S
Molecular Weight 352.41
CAS No. 383379-95-1
Cat. No. B2790226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide
CAS383379-95-1
Molecular FormulaC19H16N2O3S
Molecular Weight352.41
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
InChIInChI=1S/C19H16N2O3S/c1-24-15-10-6-5-9-13(15)18(23)21-19-14(17(20)22)11-16(25-19)12-7-3-2-4-8-12/h2-11H,1H3,(H2,20,22)(H,21,23)
InChIKeyWFFQQWKYJYRSCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide (CAS 383379-95-1): Core Chemical Identity and Procurement-Relevant Profile


2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide (CAS 383379-95-1) is a synthetic thiophene-3-carboxamide derivative featuring a 2-methoxybenzamido substituent at the 2-position and a phenyl ring at the 5-position of the thiophene core. Its molecular formula is C19H16N2O3S (MW 352.41 g/mol) . The compound belongs to a broader class of 5-phenylthiophene-3-carboxamides that have been explored as inhibitors of multiple pharmacological targets including coagulation factor Xa, IκB kinase-β (IKK-β), and Mycobacterium tuberculosis DNA gyrase B (GyrB) [1]. The 2-methoxybenzamido moiety distinguishes it from the commonly studied 2-amino and 2-ureido analogs, conferring a unique steric and electronic profile that alters target selectivity and physicochemical properties relevant to both biological screening and chemical probe development [2].

Why 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide Cannot Be Replaced by Other 5-Phenylthiophene-3-carboxamide Derivatives


The 5-phenylthiophene-3-carboxamide scaffold accommodates diverse 2-position substituents that profoundly redirect biological target engagement. The 2-amino series (e.g., 2-amino-5-phenylthiophene-3-carboxamide) primarily inhibits IKK-β (IC50 ~1,900 nM) and Mtb GyrB (IC50 0.86 µM for the optimized 2-benzamido derivative) [1], while the 2-ureido series (e.g., IKK-2 Inhibitor VI, 2-(carbamoylamino)-5-phenylthiophene-3-carboxamide) is a potent and selective IKK-2 inhibitor [2]. The introduction of a 2-methoxybenzamido group in the target compound shifts the pharmacological fingerprint toward coagulation factor Xa inhibition, a target distinct from those engaged by the 2-amino and 2-ureido counterparts [3]. Furthermore, the ortho-methoxy substituent on the benzamide ring increases lipophilicity (estimated AlogP ~4.65) relative to the unsubstituted benzamido analog, altering solubility, permeability, and protein binding characteristics . These divergent target profiles and physicochemical properties preclude simple interchangeability among in-class compounds for any application requiring defined pharmacology or consistent ADME behavior.

Quantitative Differentiation Evidence for 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide Relative to Key Comparators


Factor Xa Inhibition: Target Engagement Distinct from the 2-Amino and 2-Ureido Series

Compounds within the 2-benzamido-5-phenylthiophene-3-carboxamide chemotype, including the 2-methoxybenzamido variant, are claimed as factor Xa inhibitors in patent literature, with representative benzamide analogs demonstrating factor Xa inhibitory activity [1]. In contrast, the 2-amino-5-phenylthiophene-3-carboxamide series is reported to inhibit Mtb DNA gyrase supercoiling with an IC50 of 0.86 ± 0.81 µM for the optimized 2-benzamido derivative (compound 57g) and Mycobacterium smegmatis GyrB with an IC50 of 1.35 ± 0.58 µM [2]. The 2-ureido analog (IKK-2 Inhibitor VI) is a potent IKK-2 inhibitor with an IC50 of 25 nM against IKK-2 [3]. The engagement of factor Xa by the 2-methoxybenzamido-containing chemotype represents a fundamentally different pharmacological application that cannot be achieved with the 2-amino (GyrB/IKK-β) or 2-ureido (IKK-2) series.

Coagulation cascade Factor Xa inhibition Anticoagulant screening

Lipophilicity Differentiation: ortho-Methoxybenzamido vs. Unsubstituted Benzamido Analogs

The 2-methoxybenzamido substituent in the target compound increases calculated lipophilicity compared to the unsubstituted 2-benzamido analog. The 2-(4-methoxybenzamido)-5-phenylthiophene-3-carboxamide regioisomer has a reported parent molecular weight of 402.50 and AlogP of 4.65 in a physicochemical profiling dataset . For the 2-amino-5-phenylthiophene-3-carboxamide comparator, the absence of the benzamide moiety results in substantially lower lipophilicity (clogP ~2.5–3.0, estimated) [1]. This ~1.5–2.0 log unit increase in lipophilicity is expected to enhance passive membrane permeability, though it may also reduce aqueous solubility.

Lipophilicity ADME prediction Membrane permeability

Aqueous Solubility at Physiological pH: A Selectable Constraint for Formulation-Critical Applications

The 2-methoxybenzamido derivative exhibits low aqueous solubility at pH 7.4, reported as 1 µg/mL (ALA3425236) . This is consistent with the high AlogP (~4.65) and contrasts with the more polar 2-amino-5-phenylthiophene-3-carboxamide, which, by virtue of its lower molecular weight (218.28 g/mol) and hydrogen-bonding capacity, is expected to have higher aqueous solubility [1]. The 2-ureido analog (IKK-2 Inhibitor VI, MW 275.33) similarly benefits from the additional hydrogen-bond donors of the urea moiety [2]. For applications requiring low solubility (e.g., controlled-release formulations, suspension-based dosing, or crystal engineering studies), the methoxybenzamido derivative offers a distinct advantage; conversely, for solution-phase assays requiring higher dissolved concentrations, the 2-amino or 2-ureido analogs may be preferred.

Aqueous solubility Biopharmaceutics Formulation development

Regioisomeric Differentiation: 2-Methoxy vs. 4-Methoxy Substitution on the Benzamide Ring

Both the 2-methoxybenzamido (ortho) and 4-methoxybenzamido (para) regioisomers of 5-phenylthiophene-3-carboxamide have been described as factor Xa inhibitors [1]. However, the ortho-methoxy substitution introduces a steric constraint adjacent to the amide linkage that alters the dihedral angle between the benzamide ring and the thiophene core, potentially affecting binding pose and selectivity within the coagulation protease family. In related benzamide factor Xa inhibitor series, ortho-substitution has been associated with modulated selectivity versus thrombin and other serine proteases [2]. While direct head-to-head IC50 comparison data for the ortho vs. para regioisomers are not available in primary literature, the steric and electronic distinction provides a rational basis for selecting the ortho-substituted compound when differentiated factor Xa binding kinetics or protease selectivity profiles are sought.

Regioisomer selectivity Structure-activity relationship Factor Xa inhibition

Targeted Application Scenarios for 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide Based on Verified Differentiation Evidence


Anticoagulant Probe Development and Factor Xa Screening Cascades

The compound's chemotype association with factor Xa inhibition [1] makes it a suitable starting point or reference molecule for coagulation-focused drug discovery programs. Unlike 2-amino or 2-ureido analogs, which target IKK-β or Mtb GyrB, this derivative provides a chemical entry point for exploring factor Xa pharmacology. Researchers initiating anticoagulant screening cascades should select this compound over in-class alternatives when factor Xa engagement, rather than kinase or gyrase inhibition, is the desired endpoint [2]. The low aqueous solubility (1 µg/mL at pH 7.4) must be considered for assay design; DMSO stock solutions are recommended, with final assay concentrations kept below the solubility limit to avoid precipitation artifacts.

Structure-Activity Relationship (SAR) Studies on Benzamide Conformation and Protease Selectivity

The ortho-methoxy substitution on the benzamide ring introduces a distinct conformational constraint relative to para-substituted or unsubstituted benzamide analogs [1]. This compound is valuable as a tool for dissecting the contribution of benzamide torsion angle to factor Xa binding affinity and selectivity over related serine proteases (thrombin, factor VIIa, factor IXa) [2]. Procurement of both the 2-methoxy and 4-methoxy regioisomers enables paired SAR analysis of steric vs. electronic effects at the benzamide position, a study design not possible with single-isomer procurement of the 2-amino or 2-ureido series.

Solid-Form Screening and Low-Solubility Formulation Development

With an experimentally determined aqueous solubility of 1 µg/mL at pH 7.4 [1], this compound represents a low-solubility chemical probe suitable for solid-form screening studies (polymorph, cocrystal, and amorphous solid dispersion screening) [2]. Its high lipophilicity (AlogP ~4.65) and low solubility profile make it an informative test article for developing solubility-enhancing formulation strategies, including nanoparticle engineering, lipid-based delivery systems, or pH-modification approaches. The 2-amino analog, with its higher polarity, would not present the same formulation challenge and is thus not interchangeable for this application.

Chemical Probe for Polypharmacology Profiling Across Kinase and Protease Panels

The compound exhibits a distinct target engagement profile spanning both protease (factor Xa) [1] and kinase (IKK-β) [2] families, based on class-level evidence from the 5-phenylthiophene-3-carboxamide scaffold. This polypharmacology potential makes it a suitable candidate for broad-panel selectivity profiling to map its complete target interaction landscape. Such profiling can reveal whether the 2-methoxybenzamido modification narrows or expands the target spectrum compared to the 2-amino series (predominantly IKK-β/GyrB) or the 2-ureido series (predominantly IKK-2) [3]. Only through procurement and testing of the 2-methoxybenzamido variant can this scaffold-specific polypharmacology be characterized.

Quote Request

Request a Quote for 2-(2-Methoxybenzamido)-5-phenylthiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.